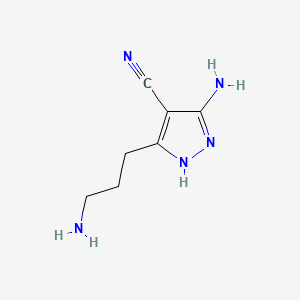

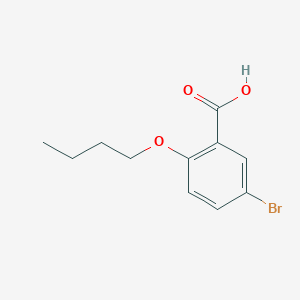

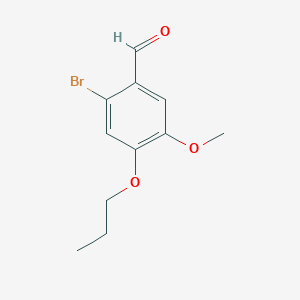

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, also known as APY, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. APY has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of a range of diseases.

Applications De Recherche Scientifique

Crystal and Molecular Structure

The compound exhibits interesting crystal and molecular structures, which are stabilized through intermolecular interactions. Specifically, N-H…N and C-H…Cl interactions play a crucial role in the stabilization, resulting in centrosymmetric dimers corresponding to R 2 2 (12) graph-set motifs (Fathima et al., 2014).

Synthesis and Reactivity

The compound has been a focal point for synthesis methodologies and exploring its reactivity. Notably, it serves as a versatile starting material for the synthesis of densely functionalized pyrazoles and pyrazolopyrimidines through eco-friendly multicomponent cyclocondensations, highlighting its utility in green chemistry (Kiyani & Bamdad, 2018). Moreover, the compound reacts smoothly with other reagents to form hybrid molecules, showcasing its potential in creating complex molecular architectures (Dotsenko, Semenova & Aksenov, 2020).

Applications in Synthesis of Novel Compounds

The compound's role extends to the synthesis of novel compounds with potential applications. It's used in synthesizing Schiff bases and other derivatives with promising antimicrobial activities, illustrating its relevance in drug discovery and medicinal chemistry (Puthran et al., 2019). Furthermore, unexpected formation of pyrazolopyrimidines during certain reactions highlights its unpredictability and complexity in chemical reactions (Faria et al., 2013).

Green Chemistry and Catalysis

In green chemistry, the compound is used in one-pot synthesis processes, emphasizing its importance in developing sustainable and environmentally friendly synthetic routes (Poonam & Singh, 2019). Its interaction with catalysts like sodium ascorbate and MnO2 underscores its compatibility and usefulness in catalytic processes.

Orientations Futures

Propriétés

IUPAC Name |

3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALOEZGCFHDEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=C(C(=NN1)N)C#N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368490 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

890609-52-6 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)